molecular formula C20H20N4O3S2 B2863091 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034365-95-0

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2863091
CAS No.: 2034365-95-0
M. Wt: 428.53
InChI Key: YTSHDVVKRGLJCZ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core functionalized with a pyrrolidine sulfonyl group at the 4-position and a pyrazine-thiophene hybrid substituent at the N-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and aromatic heterocycle interactions.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-20(23-14-17-19(22-10-9-21-17)18-4-3-13-28-18)15-5-7-16(8-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSHDVVKRGLJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 3 () :

  • Structure: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
  • Comparison : While both compounds incorporate thiophene and pyrazine rings, the target compound uses a thiophen-2-yl group, whereas this analogue has thiophen-3-yl. The 2-yl substitution may enhance steric accessibility for binding interactions compared to 3-yl .
  • Key Data: No explicit physical data provided for direct comparison.

Compound 56 () :

  • Structure : 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide
  • Comparison : Replaces pyrazine with an imidazopyridazine core and introduces a trifluoromethyl group. The trifluoromethyl group increases lipophilicity, which may improve membrane permeability compared to the target compound’s pyrrolidine sulfonyl group .

Analogues with Pyrrolidine Sulfonyl Benzamide Scaffolds

N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () :

  • Structure : Benzamide with pyrrolidine sulfonyl and 4-phenylthiazole substituents.

Analogues with Thiophene-Benzamide Hybrids

Compounds 4a and 4b () :

  • Structures: 4a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride 4b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride
  • Comparison: Both feature thiophen-2-yl benzamide cores but lack the pyrazine and pyrrolidine sulfonyl groups. The aminocyclopropyl group in these compounds may enhance rigidity and target selectivity compared to the flexible pyrazine-methyl linkage in the target compound .
  • Key Data : Melting points and MS data (e.g., 4a: m/z 407.2 [M+H]⁺) are reported, suggesting higher molecular weights than the target compound.

Analogues with Pyrazine-Based Sulfonamides

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () :

  • Structure: Pyrazolo-pyrimidine core with benzenesulfonamide and fluorinated chromenone.
  • Comparison: The sulfonamide group is directly attached to a pyrazolo-pyrimidine ring, differing from the target’s benzamide-pyrrolidine sulfonyl architecture. The fluorinated chromenone moiety introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target’s thiophene-pyrazine group .
  • Key Data : Melting point 175–178°C; mass 589.1 [M+H]⁺.

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